Fmoc-Asn(Tmob)-OH
Overview
Description
“Fmoc-Asn(Tmob)-OH” is a compound used in peptide synthesis . Its full name is Nα-Fmoc-Nγ-(2,4,6-trimethoxybenzyl)-L-asparagine . It is used for research and development purposes and is not intended for medicinal or household use .
Molecular Structure Analysis
The molecular structure of “Fmoc-Asn(Tmob)-OH” is represented by the empirical formula C29H30N2O8 . The molecular weight of the compound is 534.56 .Physical And Chemical Properties Analysis
“Fmoc-Asn(Tmob)-OH” has a molecular weight of 534.56 . It is recommended to be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Protected Amino Acids
The synthesis of racemic Alloc-Ncy(Tmob)-OH demonstrates the use of Fmoc-Asn(Tmob)-OH in solid-phase peptide synthesis (SPPS) compatible with Fmoc-strategy. This method is particularly useful for forming norcystine bridges in peptides like octreotide-amide (Samant & Rivier, 2007).
Novel Protecting Groups for Peptide Synthesis
Fmoc-Asn(Tmob)-OH is utilized in developing novel protecting groups for asparagine and glutamine, aiding in Fmoc solid-phase syntheses of challenging peptides. The protection provided by this compound allows for more efficient peptide synthesis (Han et al., 1996).
Comparative Studies in Peptide Synthesis
The multipin method of peptide synthesis, where Fmoc-Asn(Tmob)-OH is used, shows its importance in comparative studies. It allows for the concurrent performance of numerous experiments, thus enhancing the efficiency of peptide synthesis (Bray et al., 1995).
Investigation of Asparagine Coupling
Research on the activation of side-chain unprotected asparagine in Fmoc-solid phase peptide synthesis highlights the role of Fmoc-Asn(Tmob)-OH. It contributes to the understanding of side reactions and the optimization of coupling conditions (Gausepohl et al., 2009).
Automated Synthesis of Glycopeptides
In the automated synthesis of glycopeptides, Fmoc-Asn(Tmob)-OH plays a crucial role. It is employed for incorporating unprotected mono- and disaccharide units into T cell epitopic peptides, enhancing the understanding of glycopeptide structures and functions (Otvos et al., 1990).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[(2,4,6-trimethoxyphenyl)methylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O8/c1-36-17-12-25(37-2)22(26(13-17)38-3)15-30-27(32)14-24(28(33)34)31-29(35)39-16-23-20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-13,23-24H,14-16H2,1-3H3,(H,30,32)(H,31,35)(H,33,34)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZYXRAMAQAJGQ-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CNC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)CNC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560367 | |
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Asn(Tmob)-OH | |
CAS RN |
120658-63-1 | |
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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